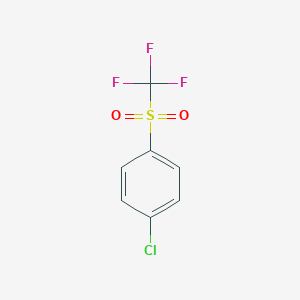
1-Chloro-4-(trifluoromethylsulfonyl)benzene
Übersicht
Beschreibung
1-Chloro-4-(trifluoromethylsulfonyl)benzene, also known as 1-CF3-4-Toluenesulfonyl chloride (TosCl), is a versatile and widely used reagent in organic chemistry. TosCl is a colorless, volatile liquid with an unpleasant odor. It is a versatile reagent, employed in a variety of organic synthesis methods and in the preparation of a range of compounds. TosCl is a powerful reagent, and as such, it is important to use it safely and in a controlled environment.
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis : 1,3,5-Tris(hydrogensulfato) benzene, a related compound, has been used as an efficient catalyst for the synthesis of organic compounds, demonstrating its potential in organic synthesis (Karimi-Jaberi et al., 2012).
Study of Molecular Structures : Research on N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide, a molecule similar to 1-Chloro-4-(trifluoromethylsulfonyl)benzene, provides insights into molecular structures and interactions, useful in fields like material science and pharmaceuticals (Boechat et al., 2010).
Environmental Chemistry : The partition coefficients of compounds like chlorsulfuron, which share structural similarities with 1-Chloro-4-(trifluoromethylsulfonyl)benzene, have been studied to understand their environmental behavior, such as solubility and hydrolysis rates (Ribó, 1988).
Acid-Base Chemistry : Research on the interaction of strong acids like triflic acid with water in low-dielectric media has implications for understanding the acidity of compounds like 1-Chloro-4-(trifluoromethylsulfonyl)benzene (Stoyanov et al., 2004).
Fuel Cell Technology : Sulfonated poly(ether sulfone)s, synthesized using compounds related to 1-Chloro-4-(trifluoromethylsulfonyl)benzene, have been developed for use in proton exchange membranes in fuel cells (Matsumoto et al., 2009).
Electrochemical Studies : The electrochemical reduction of tris(trifluoromethylsulfonyl)benzenes, structurally related to 1-Chloro-4-(trifluoromethylsulfonyl)benzene, has been studied to understand their behavior in various media (Ignat’ev et al., 1996).
Eigenschaften
IUPAC Name |
1-chloro-4-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPZMAOFUOXVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351556 | |
| Record name | 1-Chloro-4-(trifluoromethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(trifluoromethylsulfonyl)benzene | |
CAS RN |
383-11-9 | |
| Record name | 1-Chloro-4-[(trifluoromethyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(trifluoromethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


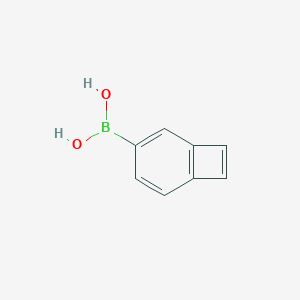
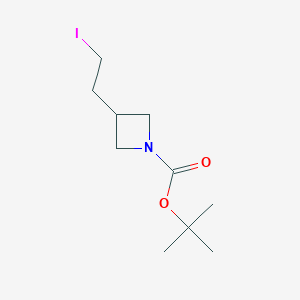
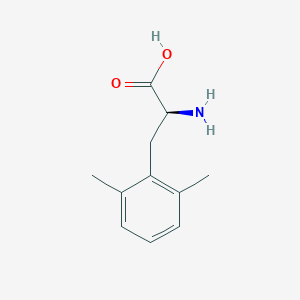
![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)
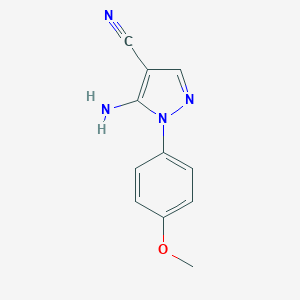
![ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B180525.png)
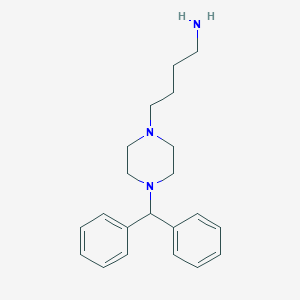
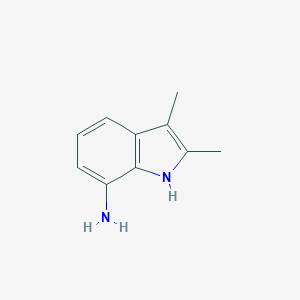

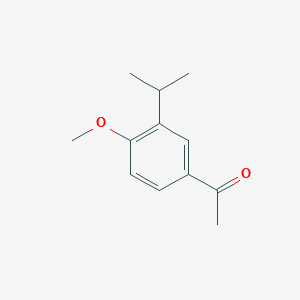
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B180540.png)
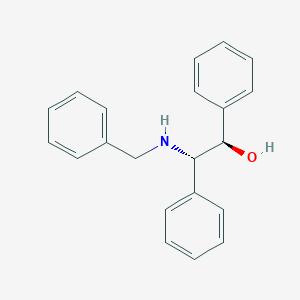
![2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B180543.png)